molecular formula C18H18BrN5O2 B5063307 1-(4-bromophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione

1-(4-bromophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione

Cat. No. B5063307
M. Wt: 416.3 g/mol
InChI Key: JRECVJDPVMANEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-bromophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione is a chemical compound that belongs to the class of pyrrolidinedione derivatives. It has gained significant importance in the field of medicinal chemistry due to its potential therapeutic applications. The compound is known to exhibit a diverse range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-anxiety effects.

Mechanism of Action

The exact mechanism of action of 1-(4-bromophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways. For instance, the compound has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in the regulation of inflammation. It also modulates the GABAergic neurotransmitter system by binding to the benzodiazepine site on the GABA-A receptor.
Biochemical and Physiological Effects:
This compound exhibits a diverse range of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The compound also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, it modulates the GABAergic neurotransmitter system, leading to anxiolytic effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-(4-bromophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione is its potential therapeutic applications. The compound exhibits a diverse range of pharmacological activities, making it a promising candidate for drug development. However, one of the limitations of the compound is its poor solubility, which may affect its bioavailability and pharmacokinetic properties.

Future Directions

1-(4-bromophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione has significant potential for future research. Some of the future directions for research include:
1. Investigating the compound's potential as an anti-cancer drug in preclinical and clinical studies.
2. Exploring the compound's potential as an anti-inflammatory agent in various inflammatory diseases.
3. Investigating the compound's potential as an anxiolytic drug in preclinical and clinical studies.
4. Developing novel formulations to improve the compound's solubility and bioavailability.
5. Investigating the compound's mechanism of action to gain a better understanding of its pharmacological effects.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications. The compound exhibits a diverse range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-anxiety effects. Future research should focus on exploring the compound's potential as a drug candidate and developing novel formulations to improve its solubility and bioavailability.

Synthesis Methods

The synthesis of 1-(4-bromophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione involves the reaction of 4-bromoaniline with ethyl acetoacetate to form 1-(4-bromophenyl)-3-ethoxycarbonyl-2,5-pyrrolidinedione. This intermediate is then reacted with 2-chloro-4-(2-pyrimidinyl)-1-piperazine to form the final product.

Scientific Research Applications

1-(4-bromophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The compound has also been shown to possess anti-cancer activity against various cancer cell lines, including breast, colon, and lung cancer. Additionally, it exhibits anxiolytic effects by modulating the GABAergic neurotransmitter system.

properties

IUPAC Name

1-(4-bromophenyl)-3-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN5O2/c19-13-2-4-14(5-3-13)24-16(25)12-15(17(24)26)22-8-10-23(11-9-22)18-20-6-1-7-21-18/h1-7,15H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRECVJDPVMANEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)Br)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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